molecular formula C23H25F4N3O4S B1192377 Unii-KQ33evh4KU CAS No. 1198784-72-3

Unii-KQ33evh4KU

Cat. No.: B1192377
CAS No.: 1198784-72-3
M. Wt: 515.5 g/mol
InChI Key: AUIFRJWXYUNPPV-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BI 653048 is a selective and orally active nonsteroidal glucocorticoid receptor agonist. It is known for its ability to display different transcriptional regulatory profiles between gene transrepression and transactivation. This compound has good selectivity against related nuclear receptors, such as mineralocorticoid receptor and progesterone receptor, and exhibits good drug-like properties .

Preparation Methods

The preparation of BI 653048 involves several synthetic routes and reaction conditions. The compound is derived from patent WO2005028501A1 (Compound 103). The synthesis typically involves the use of various reagents and catalysts to achieve the desired chemical structure. The specific details of the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

BI 653048 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

BI 653048 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the glucocorticoid receptor and its regulatory mechanisms.

    Biology: It is used to investigate the role of glucocorticoid receptors in various biological processes.

    Medicine: It has potential therapeutic applications in the treatment of inflammatory and immune diseases such as rheumatoid arthritis, asthma, allergy, and sepsis.

    Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

BI 653048 exerts its effects by binding to the glucocorticoid receptor, which leads to a conformational change and the release of the receptor from chaperone complexes. This unmasking of nuclear localization signals allows the receptor-ligand complex to translocate to the nucleus, where it induces the expression of a few hundred genes. The precise molecular mechanism is complex and involves both direct and indirect gene regulation .

Comparison with Similar Compounds

BI 653048 is unique in its ability to display different transcriptional regulatory profiles between gene transrepression and transactivation. Similar compounds include dexamethasone and prednisolone, which are also glucocorticoid receptor agonists but differ in their pharmacokinetics and pharmacodynamics. BI 653048 has good selectivity against related nuclear receptors and exhibits improved drug-like properties compared to these compounds .

Properties

IUPAC Name

2-[(4R)-4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F4N3O4S/c1-4-35(33,34)19-8-13-7-15(30-18(13)11-29-19)10-22(32,23(25,26)27)12-21(2,3)17-6-5-14(24)9-16(17)20(28)31/h5-9,11,30,32H,4,10,12H2,1-3H3,(H2,28,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIFRJWXYUNPPV-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)CC(CC(C)(C)C3=C(C=C(C=C3)F)C(=O)N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)C[C@](CC(C)(C)C3=C(C=C(C=C3)F)C(=O)N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F4N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198784-72-3
Record name BI-653048 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198784723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BI-653048 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ33EVH4KU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-KQ33evh4KU
Reactant of Route 2
Reactant of Route 2
Unii-KQ33evh4KU
Reactant of Route 3
Reactant of Route 3
Unii-KQ33evh4KU
Reactant of Route 4
Reactant of Route 4
Unii-KQ33evh4KU
Reactant of Route 5
Reactant of Route 5
Unii-KQ33evh4KU
Reactant of Route 6
Reactant of Route 6
Unii-KQ33evh4KU

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.